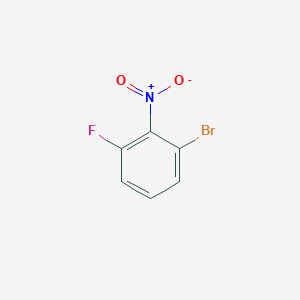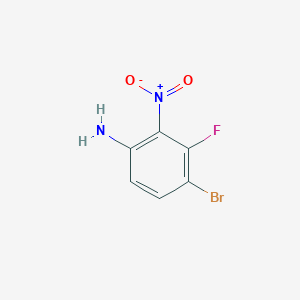
N-benzylhydroxylamine
概要
説明
N-Benzylhydroxylamine is a N-substituted-hydroxylamine . It has been identified as a potential pharmacological agent in the prevention and progression of acrolein-induced damage to the retinal pigment epithelium .
Synthesis Analysis
N-Benzylhydroxylamine can be synthesized from dibenzylamine in a two-step process . A method for synthesizing N-benzylhydroxylamine hydrochloride in industrial production has been reported . This method involves mixing an oxidant, diphenylamine, and an organic solvent under the action of tungstate to obtain C-phenyl-N-benzyl nitrone. The C-phenyl-N-benzyl nitrone is then mixed with MTBE and hydroxylamine hydrochloride methyl alcohol to obtain N-benzylhydroxylamine hydrochloride .
Molecular Structure Analysis
The molecular formula of N-Benzylhydroxylamine is C7H9NO . The InChI string is InChI=1S/C7H9NO/c9-8-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2 . The Canonical SMILES string is C1=CC=C (C=C1)CNO .
Chemical Reactions Analysis
N-Benzylhydroxylamine participates in the ring opening of (2 S,3 R)-1,2-epoxy-4-penten-3-ol . More detailed information about its chemical reactions can be found in the relevant papers .
Physical And Chemical Properties Analysis
N-Benzylhydroxylamine has a molecular weight of 123.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass is 123.068413911 g/mol . The Monoisotopic Mass is 123.068413911 g/mol . The Topological Polar Surface Area is 32.3 Ų . The Heavy Atom Count is 9 .
科学的研究の応用
Synthesis of Primary Amines
N-benzylhydroxylamine: is utilized in the synthesis of primary amines from alkyl halides or olefinic compounds. This process involves the use of N-benzylhydroxylamine and 2-fluoro-1-methylpyridinium p-toluenesulfonate, providing a novel method for amine preparation .
Large-Scale Preparation
A high-yielding, practical two-step procedure exists for the preparation of N-benzylhydroxylamine starting from dibenzylamine. This method is scalable and can be conveniently carried out on a laboratory scale greater than 0.5 mol, indicating its potential for large-scale production .
Precursor for Aminocyclopentitol Derivatives
N-benzylhydroxylamine hydrochloride: may be used in the preparation of precursors to previously unknown aminocyclopentitol derivatives. These derivatives are important in the synthesis of hydroxy functionalized 4-exo-ethoxycarbonyl-3-oxa-2-azabicyclo[3.3.0]octane systems .
1,3-Dipolar Cycloaddition Reactions
The compound is involved in 1,3-dipolar cycloaddition reactions. N-benzylhydroxylamine can be used to generate N-benzylnitrones , which are intermediates in these reactions. This application is crucial for the synthesis of various organic compounds .
Secondary Amine Oxidation
N-benzylhydroxylamine: plays a role in the oxidation of secondary amines. This chemical reaction is significant in the field of organic synthesis, where the oxidation state of a compound can drastically change its reactivity and properties .
Nitrone Hydrolysis
The hydrolysis of nitrones to produce N-benzylhydroxylamine is another important application. This process is part of a broader range of reactions that are essential for the synthesis of various organic molecules .
Safety And Hazards
将来の方向性
O-Benzoylhydroxylamines, which are similar to N-Benzylhydroxylamines, have been identified as a versatile electrophilic aminating reagent for transition metal-catalyzed C–N bond-forming reactions . This suggests that N-Benzylhydroxylamines could also be used in similar reactions. The development of umpolung strategy-based aminative difunctionalization reactions is predicted for the future, which could lead to the discovery of novel N-containing drugs and valuable chemical compounds .
特性
IUPAC Name |
N-benzylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-8-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCDXCQFSONNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383181 | |
| Record name | N-benzylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylhydroxylamine | |
CAS RN |
622-30-0 | |
| Record name | Benzylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-benzylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol](/img/structure/B1273196.png)
![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1273199.png)











